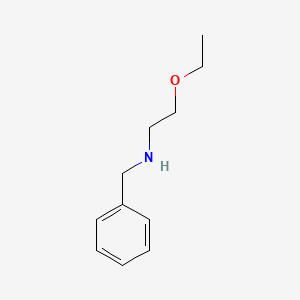
1,4,10-Trioxa-7,13-diazacyclopentadecane
Overview
Description
1,4,10-Trioxa-7,13-diazacyclopentadecane, also known as cyclopentadecanolide, is a cyclic organic compound composed of three oxygen atoms and a seven-membered ring of carbon and nitrogen atoms. It is a highly versatile organic compound that has been extensively studied for its various biological and chemical applications. In particular, it has been studied for its use as a synthetic intermediate in the synthesis of various pharmaceuticals, as a catalyst for organic reactions, and as a reagent for the preparation of various organometallic compounds.
Scientific Research Applications
Heavy Metal Ion Detection
- Fluorescent Chemosensors : New ligands based on 1,4,10-Trioxa-7,13-diazacyclopentadecane have been synthesized for detecting heavy metal ions like Cu(II), Zn(II), Cd(II), Hg(II), and Pb(II). These compounds exhibit selective enhancement of fluorescent emission in the presence of specific metal ions (Aragoni et al., 2007).
Crystal and Molecular Structure Analysis
- Copper (II) Complexes : The compound has been used to analyze the crystal and molecular structure of its copper (II) complexes, providing insights into the coordination and structure of these complexes (Urbańczyk-Lipkowska et al., 1989).
Thermodynamics and Complexation Studies
- Cd2+ Cation Complexation : The complexation processes of Cd2+ cation with this compound have been studied, revealing the thermodynamics of the interaction in different solvent systems (Nasiri & Rounaghi, 2015).
- Complexation with Yttrium : Studies involving the complexation of Y3+ ions have been conducted, offering insights into complex formation and coordination in solution (Hall, Tucker, & Chu, 1993).
Surface Science and Adsorption Studies
- Adsorption on Cu Surfaces : Investigations into the adsorption of this compound on copper surfaces have been conducted, contributing to the understanding of molecular interactions on metal surfaces (Wang et al., 2001).
Metal Complex Formation and Stability
- **Complexation with VariousMetals**: Research has explored the formation of complexes between this compound and various metals, including cerium, europium, and erbium. These studies provide insights into the stability and thermodynamics of these complexes (Manchanda et al., 1995).
Host-Guest Chemistry
- Complex with Picric Acid : The compound has been used to form a host-guest complex with picric acid, demonstrating its utility in supramolecular chemistry (Saleh et al., 1996).
Medical Imaging Applications
- MRI Contrast Agents : Nickel(II) complexes of this compound have been shown to be effective as MRI contrast agents, highlighting its potential use in medical imaging (Olatunde et al., 2012).
Fluorescent Chemosensors
- Selective Signalling for Hg2+ : The compound has been used in synthesizing fluorescent chemosensors, specifically for selective signalling of Hg2+ ions, contributing to the field of chemical sensing (Shihadeh et al., 2000).
Mechanism of Action
Target of Action
The primary target of the compound 1,4,10-Trioxa-7,13-diazacyclopentadecane is the copper (II) atom . The compound forms a complex with the copper (II) atom, which plays a crucial role in various biochemical reactions .
Mode of Action
The this compound interacts with its target, the copper (II) atom, by forming a seven-coordinated complex . This complex is characterized by a deformed pentagonal bipyramidal coordination, involving the two nitrogens and three oxygens of the 15-membered ring of the compound, and two oxygens from acetato groups .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its interaction with the copper (II) atom . The formation of the complex can influence the biochemical reactions involving the copper (II) atom .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored in an inert atmosphere at temperatures between 2-8°C for optimal stability . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1,4,10-Trioxa-7,13-diazacyclopentadecane plays a crucial role in biochemical reactions by acting as a chelating agent. It forms stable complexes with metal ions such as copper (II), which can influence various enzymatic activities. For instance, the compound can interact with enzymes that require metal cofactors for their catalytic activity. The nature of these interactions often involves the coordination of the metal ion by the nitrogen and oxygen atoms in the macrocyclic ring, thereby stabilizing the metal ion and enhancing the enzyme’s function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to chelate metal ions can impact the availability of these ions for cellular processes, thereby affecting the activity of metal-dependent enzymes and proteins. This can lead to changes in cellular metabolism and gene expression patterns .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind metal ions through its nitrogen and oxygen atoms. This binding can inhibit or activate enzymes by altering the metal ion’s availability or by stabilizing the enzyme-metal complex. Additionally, the compound can influence gene expression by modulating the activity of metal-dependent transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, the compound has been observed to maintain its chelating activity over extended periods, while in in vivo studies, its effects may be influenced by metabolic processes and degradation .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound may enhance the activity of metal-dependent enzymes by stabilizing metal ions. At high doses, it can exhibit toxic effects due to excessive chelation of essential metal ions, leading to disruptions in cellular processes and potential adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that require metal ions as cofactors. The compound can interact with enzymes such as metalloproteases and metal-dependent oxidoreductases, influencing their activity and the overall metabolic flux. These interactions can affect the levels of various metabolites and the efficiency of metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to chelate metal ions can influence its localization and accumulation in specific cellular compartments. This distribution can affect the compound’s activity and its impact on cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with metal ions and binding proteins. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and function, particularly in metal-dependent cellular processes .
Properties
IUPAC Name |
1,4,10-trioxa-7,13-diazacyclopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3/c1-5-13-6-2-12-4-8-15-10-9-14-7-3-11-1/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHIZMRUXPMSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCNCCOCCOCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185173 | |
| Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31249-95-3 | |
| Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31249-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031249953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kryptofix 21 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339327 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,10-Trioxa-7,13-diazacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,10-trioxa-7,13-diazacyclopentadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,4,10-Trioxa-7,13-diazacyclopentadecane and its derivatives primarily act as metal ion chelators. [1-4, 7, 8, 11, 15, 16, 19-21] The interaction involves the coordination of metal ions by the nitrogen and oxygen atoms within the macrocyclic structure. [, , ] Downstream effects vary depending on the specific metal ion and the overall structure of the derivative. For example, binding of cadmium (II) to 7-anthracenylmethyl-13-(2,2-dimethyl-2-hydroxyethyl)-1,4,10-trioxa-7,13-diazacyclopentadecane leads to selective fluorescence enhancement at basic pH. [] Other derivatives, like the one incorporating ferrocene, exhibit electrochemical responses upon binding specific metal ions. []
ANone:
- Spectroscopic data: Spectroscopic characterization of the compound and its derivatives can be found in various research papers. For instance, NMR data (both homonuclear and heteronuclear) is reported for 1,1'-(this compound-7,13-diyldicarbonyl)ferrocene hydrate. []
A: Yes, computational methods like DFT (Density Functional Theory) have been employed to investigate the properties and behavior of this compound and its derivatives. [, ] For instance, DFT calculations have been used to study the stability trends of metal complexes with a derivative containing diacetic acid arms, explaining the unusual stability order observed experimentally. [] Additionally, DFT calculations have been applied to explore the mechanism of peptide hydrolysis by zirconium (IV) complexes containing the compound as a ligand. []
ANone: Modifications to the basic structure of this compound significantly impact its activity, potency, and selectivity. [1-4, 7, 8, 11-13, 16, 19-21]
- Ring Size: Increasing the ring size, such as in 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, can alter metal ion selectivity. [, , ]
- Pendant Arms: Introducing functionalized pendant arms, like those with phosphonate or carboxylate groups, significantly influences metal ion binding affinity and selectivity. [, , , , , ]
- Fluorescent Groups: Incorporating fluorescent groups, such as anthracene, can generate fluorescence-based sensors for specific metal ions. [, ]
A: While specific historical milestones are not explicitly mentioned in the provided excerpts, the research highlights the compound's evolution from a simple macrocycle to a versatile building block for various applications. Early studies focused on its metal-binding properties and the development of selective ligands for different metal ions. [, , , ] Subsequent research explored incorporating the compound into more complex structures, leading to applications in electrochemical sensing, [, , , ] fluorescence-based detection, [, ] and potential catalytic systems. []
ANone: Research on this compound and its derivatives heavily relies on cross-disciplinary collaborations. [1-4, 7-13, 15-21] Key areas of synergy include:
- Coordination Chemistry: Investigating the metal-binding properties of the compound and its derivatives, leading to the design of selective ligands for various applications. [, , , , , , ]
- Materials Science: Incorporating the compound into polymeric matrices and developing sensor devices for detecting specific metal ions. [, , , ]
- Computational Chemistry: Employing computational methods like DFT to model the structure, stability, and reactivity of the compound and its derivatives, providing insights into their behavior and guiding further experimental work. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine](/img/structure/B1345523.png)
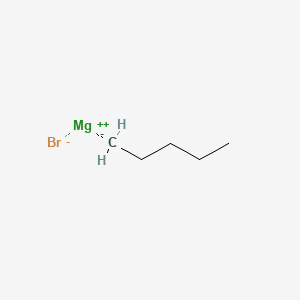
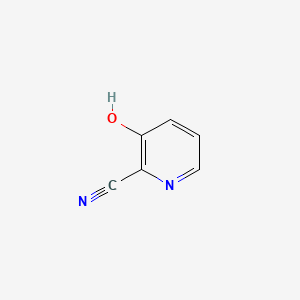
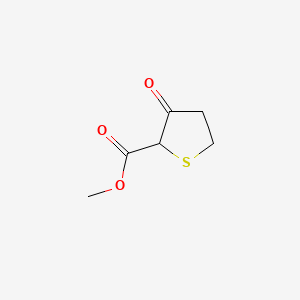


![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)
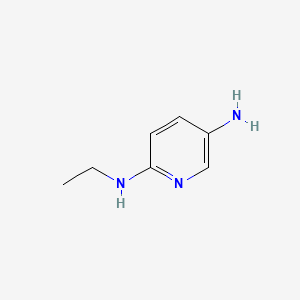
![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)
![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)
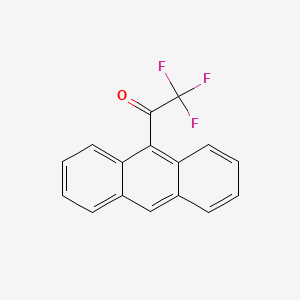
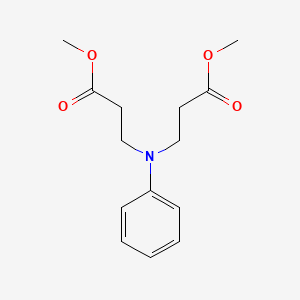
![[1,1'-Biphenyl]-4-carbonitrile, 4'-undecyl-](/img/structure/B1345545.png)
